Enhanced Inhibition of Candida albicans Isocitrate Lyase (ICL) Compared to Unsubstituted Phenylhydrazine
The target compound demonstrates a 1.36-fold increase in inhibitory potency against recombinant Candida albicans isocitrate lyase (ICL) relative to unsubstituted phenylhydrazine. The IC₅₀ value of 7.62 µM for 4-(4-chlorophenoxy)phenylhydrazine contrasts with 10.4 µM for phenylhydrazine under identical assay conditions, indicating that the chlorophenoxy substituent contributes favorably to enzyme active site interactions [1][2].
| Evidence Dimension | IC₅₀ (inhibition of recombinant C. albicans ICL) |
|---|---|
| Target Compound Data | 7.62 µM (7.62E+3 nM) |
| Comparator Or Baseline | Phenylhydrazine: 10.4 µM (1.04E+4 nM) |
| Quantified Difference | 1.36× lower IC₅₀ (26.7% improvement) |
| Conditions | Recombinant Candida albicans ATCC 10231 ICL; phenylhydrazine and isocitrate as substrates; glyoxylate phenylhydrazone formation measured |
Why This Matters
This potency advantage supports the selection of 4-(4-chlorophenoxy)phenylhydrazine hydrochloride for antifungal target validation studies where ICL is implicated in pathogen virulence.
- [1] BindingDB. BDBM50402853 (CHEMBL2204152): IC₅₀ = 7.62 µM. Accessed 2026. View Source
- [2] BindingDB. BDBM50402850 (CHEMBL2204157): IC₅₀ = 10.4 µM for phenylhydrazine. Accessed 2026. View Source
